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Compound of Interest

Compound Name: ALPHA-ACTININ

Cat. No.: B1170191

Welcome to the technical support center for improving the resolution of a-actinin in STORM
(Stochastic Optical Reconstruction Microscopy) and PALM (Photoactivated Localization
Microscopy) imaging. This resource provides researchers, scientists, and drug development
professionals with detailed troubleshooting guides and frequently asked questions to address
specific challenges encountered during their super-resolution microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is the main difference between STORM and PALM for imaging a-actinin?

Al: The primary distinction lies in the fluorescent labels used. STORM typically employs
organic dyes, such as Alexa Fluor 647 or Cy5, attached to antibodies for immunolabeling of
endogenous a-actinin.[1][2][3] PALM, on the other hand, generally uses photoactivatable or
photoconvertible fluorescent proteins (e.g., mEos, Dronpa) fused to a-actinin, which are then
expressed in cells.[1][2][3]

Q2: What kind of resolution can | expect for a-actinin with STORM/PALM?

A2: STORM and PALM can increase the optical resolution by a factor of 10 compared to
conventional fluorescence microscopy, achieving a lateral resolution of approximately 20 nm
and an axial resolution of about 50 nm.[1] With advanced setups, such as dual-objective
STORM, a lateral resolution of less than 10 nm and an axial resolution under 20 nm has been
achieved for cytoskeletal components.
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Q3: Is it possible to perform two-color STORM/PALM with a-actinin and another protein?

A3: Yes, dual-color imaging is feasible. For PALM, you can use two different fluorescent
proteins, such as tdEos and Dronpa, fused to your proteins of interest (e.g., vinculin and a-
actinin).[4] For STORM, you can use different fluorophores with distinct spectral properties,
often in combination with various activation lasers.[5][6]

Troubleshooting Guides
Problem 1: Low Resolution or Blurry a-Actinin
Structures

This is a common issue that can arise from several factors throughout the experimental
workflow. Below is a step-by-step guide to troubleshoot and improve image resolution.

Possible Cause & Solution
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Possible Cause Troubleshooting Steps & Recommendations

- Antibody Specificity: Ensure your primary
antibody is highly specific for a-actinin. Test for
off-target binding using controls. The clone EA-
53 is known to be specific for a-skeletal and a-
cardiac muscle actinins. - Labeling Density: For
STORM, a higher labeling density is often
needed than for conventional microscopy. A
good starting point is to use twice the amount of
) ) ) antibody.[7] However, be aware that excessively
Suboptimal Antibody/Fluorophore Labeling _ _ _
high labeling can lead to artifacts. - Fluorophore
Choice: For STORM, use bright and photostable
dyes like Alexa Fluor 647 or Cy5.[5] For PALM,
mEos3.2 and mMaple3 are considered among
the best green-to-red photoconvertible
fluorescent proteins.[8][9] - Small Labels: To
minimize linkage error and improve resolution,
consider using smaller affinity probes like

nanobodies instead of full-size antibodies.[6][10]

- Fixative Choice: While glutaraldehyde is often
considered the gold standard for preserving
actin structures, proper paraformaldehyde (PFA)
fixation can yield excellent results and is often
more compatible with immunostaining.[11][12]
[13][14][15] A recommended starting point is 4%
PFA in a cytoskeleton-preserving buffer.[11] -
inadequate Sample Fixation Fixati-on Cor-wditi-ons: The -t(?mperature ané |
duration of fixation are critical. For PFA, fixing
for 10 minutes at 37°C has been shown to
preserve fine actin details.[11] - Pre-extraction:
For imaging cytoskeletal proteins, a brief pre-
extraction with a mild detergent (e.g., 0.5%
Triton X-100 in a cytoskeleton buffer for 30-60
seconds) before fixation can reduce background

fluorescence.[5]
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- Imaging Buffer Composition: The imaging

buffer is crucial for inducing the "blinking" of
fluorophores in STORM. It should contain a
reducing agent (e.g., MEA or -

Poor Fluorophore Photoswitching mercaptoethanol) to promote the dark state and
an oxygen scavenger system (e.g., GLOX) to
prevent photobleaching.[5][16][17][18] - Fresh
Buffer: Always use freshly prepared imaging

buffer for optimal performance.[16]

- Laser Power: High laser power is necessary to
switch most fluorophores to the dark state.[5]
This needs to be optimized for your specific
setup and fluorophore. - Drift Correction:
System-Related Issues ] ] o
Sample drift during the long acquisition times
can severely degrade resolution. Ensure your
microscope's drift correction system is active

and functioning correctly.[5]

Problem 2: High Background Signal Obscuring a-Actinin

High background can significantly reduce the signal-to-noise ratio, making precise localization
of single molecules difficult.

Possible Cause & Solution
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Possible Cause Troubleshooting Steps & Recommendations

- Cellular Autofluorescence: Use a buffer that
minimizes autofluorescence. If imaging in tissue,
be aware that tissue scattering and

Autofluorescence I
autofluorescence can be significant challenges.
[6] - Substrate Autofluorescence: Use high-

quality coverslips with low autofluorescence.

- Blocking: Ensure adequate blocking of your
sample (e.g., with BSA or serum) before
- ) o antibody incubation to prevent non-specific
Non-specific Antibody Binding o )
binding. - Washing Steps: Increase the number
and duration of washing steps after antibody

incubations to remove unbound antibodies.

- lllumination Method: Use Total Internal
Reflection Fluorescence (TIRF) microscopy for
imaging a-actinin at or near the cell-coverslip
Out-of-Focus Fluorophores interface (e.g., in focal adhesions).[5] This will
excite only a thin section of the sample,
reducing background from out-of-focus

fluorophores.

Experimental Protocols

Optimized PFA Fixation and Immunostaining for a-
Actinin STORM

This protocol is adapted from methods optimized for preserving the actin cytoskeleton.[11][12]
[14][15]

o Pre-warm Buffers: Pre-warm PFA solution and all washing buffers to 37°C.

o Cell Culture: Grow cells on high-quality, clean coverslips suitable for super-resolution
microscopy.
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o (Optional) Pre-extraction: Briefly wash cells with a cytoskeleton buffer (e.g., BRB80: 80 mM
PIPES, 1mM MgCI2, 1mM EGTA, pH 6.8).[5] Then, permeabilize for 30-60 seconds with
0.5% Triton X-100 in cytoskeleton buffer.[5]

» Fixation: Fix cells with 4% PFA in a cytoskeleton-preserving buffer for 10 minutes at 37°C.
[11]

e Washing: Wash the cells three times with PBS.

o Permeabilization (if not pre-extracted): Permeabilize with 0.1% Triton X-100 in PBS for 10-15
minutes.

» Blocking: Block with an appropriate blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room
temperature.

e Primary Antibody Incubation: Incubate with a primary antibody specific to a-actinin, diluted in
blocking buffer, for 1-2 hours at room temperature or overnight at 4°C.

e Washing: Wash three times with PBS.

e Secondary Antibody Incubation: Incubate with a STORM-compatible fluorophore-conjugated
secondary antibody (e.g., Alexa Fluor 647) for 1 hour at room temperature, protected from
light.

o Post-fixation: It is recommended to post-fix with 4% PFA for 10 minutes to stabilize the
antibodies.[5]

e Final Washes: Wash extensively with PBS. Store in PBS until imaging.

STORM Imaging Buffer Preparation

A commonly used STORM buffer recipe includes:[16][19]
e Buffer B: 10 mM Tris (pH 8.0), 50 mM NacCl, 10% Glucose.

e Glox Solution: Dissolve 14 mg of Glucose Oxidase in 200 pl of Buffer A (10 mM Tris pH 8.0,
50 mM NaCl). Add 50 pl of catalase solution and centrifuge. Use the supernatant.[16]
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e Final STORM Buffer: To 690 pl of Buffer B, add 7 ul of Glox solution and 7 pl of a reducing
agent like 2-Mercaptoethanol.[19] This buffer should be prepared fresh just before imaging.

Data Presentation
Comparison of Fluorophores for PALM

The choice of fluorescent protein is critical for the success of PALM imaging. Here is a
comparison of commonly used options.
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Fluorescent
Protein

Excitation Max
(nm)

Emission Max
(nm)

Photoconversi
on Laser

Key
Characteristic
s

mEos3.2

507 (Green), 572
(Red)

516 (Green), 580
(Red)

UV-Violet (405

nm)

Monomeric,
bright, fast-
maturing, high
photon count.
Considered one
of the best
green-red
photoconvertible
FPs.[8]

mMaple3

489 (Green), 566
(Red)

505 (Green), 583
(Red)

UV-Violet (405

nm)

Very high ratio of
detectable to
total fluorescent

proteins.[8]

Dronpa

503

518

UV-Violet (405

nm)

Reversibly
switchable from
dark to green.[8]
[20]

PA-TagRFP

562

595

UV-Violet (405

nm)

Very bright,
photostable, and
monomeric.
Excellent for both
conventional and
PALM imaging.
[8][20]

PA-mCherryl

570

596

UV-Violet (405

nm)

Good for two-
color PALM, but
has a low photon
count, making it
less suitable for
tracking.[8][20]

© 2025 BenchChem. All rights reserved.

8/12

Tech Support


https://oni.bio/wp-content/uploads/2025/11/PopularfluorophoresforPALM.pdf
https://oni.bio/wp-content/uploads/2025/11/PopularfluorophoresforPALM.pdf
https://oni.bio/wp-content/uploads/2025/11/PopularfluorophoresforPALM.pdf
https://oni.bio/blog/the-best-fluorophores-for-palm-imaging/
https://oni.bio/wp-content/uploads/2025/11/PopularfluorophoresforPALM.pdf
https://oni.bio/blog/the-best-fluorophores-for-palm-imaging/
https://oni.bio/wp-content/uploads/2025/11/PopularfluorophoresforPALM.pdf
https://oni.bio/blog/the-best-fluorophores-for-palm-imaging/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1170191?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“G“E Troubleshooting & Optimization

Check Availability & Pricing

Visualizations

Cell Culture on Coverslip

Fixation (e.g., 4% PFA)

Permeabilization (e.g., Triton X-100)

Blocking (e.g., BSA)

Antibody Labeling (Primary + Secondary-Dye)

Sample Preparation

Add STORM Imaging Buffer

Microscope Setup (TIRF, Lasers)

Acquire Thousands of Frames

E_ocalize Single Molecules in Each Frama

Geconstruct Super-Resolution Image]
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Figure 1. General workflow for a STORM experiment.

Click to download full resolution via product page
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Figure 1. General workflow for a STORM experiment.

Sample Preparation Issues

Figure 2. Troubleshooting low resolution in STORM/PALM.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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